molecular formula C7H11N3O B2553226 6-Amino-2-ethyl-5-methyl-1,4-dihydropyrimidin-4-one CAS No. 1340325-37-2

6-Amino-2-ethyl-5-methyl-1,4-dihydropyrimidin-4-one

Cat. No. B2553226
CAS RN: 1340325-37-2
M. Wt: 153.185
InChI Key: PRUDBCXBHDOHTM-UHFFFAOYSA-N
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Description

The compound 6-Amino-2-ethyl-5-methyl-1,4-dihydropyrimidin-4-one is a derivative of the pyrimidine class of compounds, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are of significant interest due to their wide range of biological activities and their presence in many pharmaceuticals and natural products.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of novel derivatives of 6-methyluracil, which is structurally related to the compound of interest, has been reported. These derivatives were synthesized by condensation reactions involving ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea or guanidine, followed by treatment with monochloroacetic acid to yield 6-methyl-5-[2-(phenoxy)ethyl]uracils .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by significant polarization of the electronic structures, as indicated by interatomic distances in related compounds. For example, in the case of 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, intramolecular N-H...O hydrogen bonds contribute to the stabilization of the molecular structure . Similarly, the molecular-electronic structures of other pyrimidine derivatives are polarized, affecting their molecular dimensions and hydrogen bonding patterns .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including hydrogen bonding interactions that lead to the formation of different supramolecular structures. For example, 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one forms a hydrogen-bonded ribbon structure, while 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one forms hydrogen-bonded sheets . These interactions are crucial for the biological activity and crystalline properties of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the quaternized 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones exhibit marked pi-electron deficiency, which makes them susceptible to nucleophilic attack and ring opening under certain conditions . Additionally, the hydration and protonation states of these compounds can be studied using NMR and UV spectroscopy, providing insights into their chemical behavior .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antihypertensive Activity : Dihydropyrimidines have been synthesized for their potential biological activities, including antihypertensive effects. The structural variation in these compounds shows significant effects on their biological activity, suggesting a complex relationship between structure and function (Kulbhushan Rana, B. Kaur, B. Kumar, 2004).

Corrosion Inhibition : Pyrimidine derivatives, including those similar to the compound , have been evaluated for their effectiveness as corrosion inhibitors for iron in acidic environments. These studies involve both electrochemical techniques and computational simulations to understand their protective mechanism (Khaled Abdelazim, K. F. Khaled, Nashwa Abdelshafy, 2021).

Chemical Reactivity and Modification

Chemical Reactivity Studies : Investigations into the chemical reactivity of dihydropyrimidine compounds have led to the synthesis of new derivatives with varied biological activities. These studies provide insights into how different functional groups affect the compound's chemical behavior and potential utility in pharmaceutical development (H. Namazi, Y. Mirzaei, H. Azamat, 2001).

Antitumor and Antimicrobial Applications

Dual Inhibitory Activity : Certain dihydropyrimidine derivatives have been designed to inhibit key enzymes involved in cancer cell proliferation, showcasing the potential of these compounds as antitumor agents. Their structural features, such as substitution patterns, play a critical role in their efficacy (A. Gangjee, Wei Li, R. Kisliuk, et al., 2009).

Antimicrobial and Antioxidant Screening : Dihydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, revealing some compounds with significant efficacy against various bacterial and fungal species. This research highlights the versatile potential of dihydropyrimidines in developing new antimicrobial agents (B. Dey, Faruk Alam, Durgaprasad Kemisetti, et al., 2022).

Molecular Docking and Computational Studies

Molecular Docking : Synthesized dihydropyrimidine compounds have been subjected to molecular docking studies to predict their interaction with specific proteins, offering insights into their potential therapeutic applications, including their role in inhibiting enzymes critical for cancer cell growth (M. R. Holam, V. Santhoshkumar, S. Killedar, 2022).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The future directions for “6-Amino-2-ethyl-5-methyl-1,4-dihydropyrimidin-4-one” and similar compounds could involve further exploration of their pharmacological properties . Given their broad range of activities, these compounds could potentially be developed into effective therapeutic agents .

properties

IUPAC Name

4-amino-2-ethyl-5-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-5-9-6(8)4(2)7(11)10-5/h3H2,1-2H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUDBCXBHDOHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C(=O)N1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

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